
cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
Cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N2OS and its molecular weight is 316.46. The purity is usually 95%.
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Biological Activity
Cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H21N3OS. The compound features a cyclopentyl group attached to an imidazole derivative, which is known for various pharmacological activities.
1. Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. This compound is expected to share these characteristics due to its structural similarities with other active imidazole compounds.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Zone of Inhibition (mm) |
---|---|
Cyclopentyl Imidazole | TBD |
Reference Drug (Ciprofloxacin) | 19 (E. coli) |
This table illustrates the potential antimicrobial effectiveness of cyclopentyl imidazole derivatives compared to established antibiotics like ciprofloxacin. Further studies are needed to quantify its specific activity against various bacterial strains.
2. Anticancer Activity
Imidazole derivatives have also been studied for their anticancer properties. A study on similar compounds showed promising results against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 45 to 97 nM, indicating potent cytotoxic effects.
Table 2: Cytotoxicity of Imidazole Derivatives
Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
---|---|---|
Cyclopentyl Imidazole | TBD | TBD |
Reference Compound (Sorafenib) | 144 | 176 |
This table highlights the need for further investigation into the cytotoxic effects of this compound against specific cancer cell lines.
Case Studies
Recent literature reviews have summarized various pharmacological activities of imidazole derivatives:
- Study by Jain et al. (2021) : This study evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for various imidazole derivatives.
- Research by Ahsan et al. (2020) : The study focused on the synthesis and evaluation of N-(4-substituted phenyl)-imidazoles for antibacterial activity against multiple pathogens.
These case studies emphasize the diverse biological activities associated with imidazole compounds and support further exploration into this compound.
Properties
IUPAC Name |
cyclopentyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-13-7-8-14(2)16(11-13)12-22-18-19-9-10-20(18)17(21)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGODPLGUQGYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.